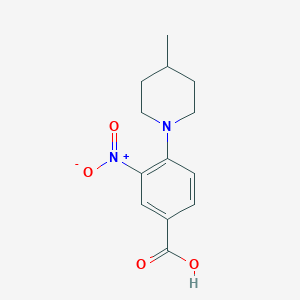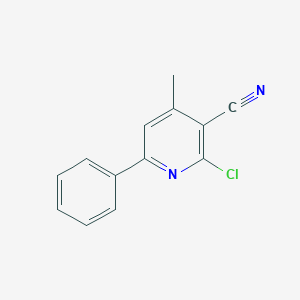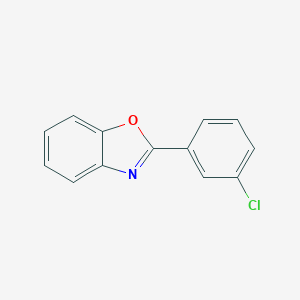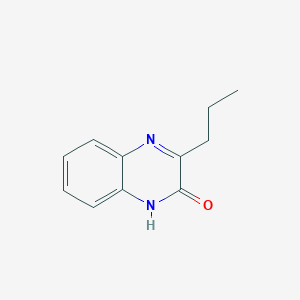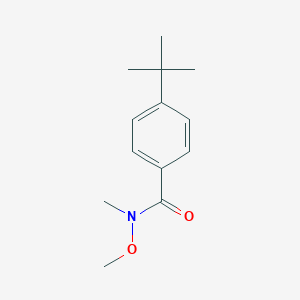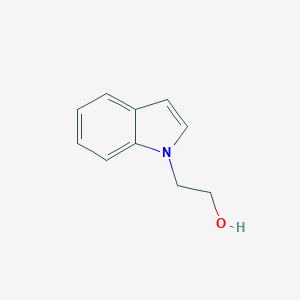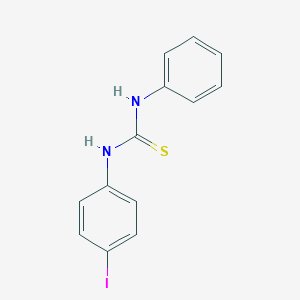
1-(4-Iodophenyl)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas. It is commonly used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-3-phenylthiourea has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and peroxidase. It may also act as a chelating agent, binding to metal ions and preventing their activity.
Biochemical and Physiological Effects:
1-(4-Iodophenyl)-3-phenylthiourea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It may also have antioxidant properties and be useful in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Iodophenyl)-3-phenylthiourea in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzyme inhibition studies. However, it also has some limitations. It may not be suitable for use in certain experiments due to its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-Iodophenyl)-3-phenylthiourea. One area of interest is its potential as a therapeutic agent for cancer and other diseases. It may also be useful in the development of new drugs and in the study of enzyme inhibition and metal ion binding. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, 1-(4-Iodophenyl)-3-phenylthiourea is a versatile and useful compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying enzyme inhibition, metal ion binding, and organic synthesis. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of disease.
Synthesemethoden
1-(4-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 4-iodoaniline and phenyl isothiocyanate. The reaction takes place in a solvent such as ethanol, and the product is obtained through crystallization.
Eigenschaften
CAS-Nummer |
25759-84-6 |
|---|---|
Molekularformel |
C13H11IN2S |
Molekulargewicht |
354.21 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
InChI-Schlüssel |
WFIHWHMVEOICJH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
Andere CAS-Nummern |
25759-84-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



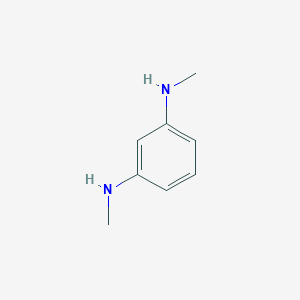
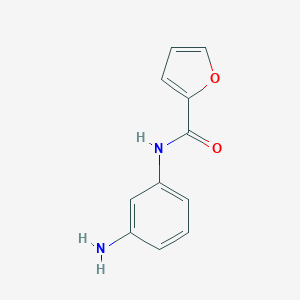
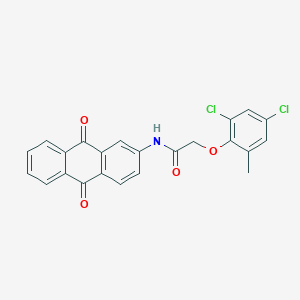
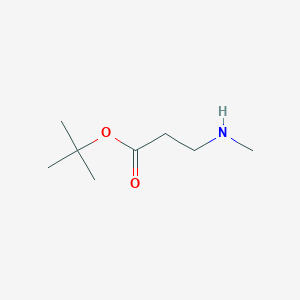
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
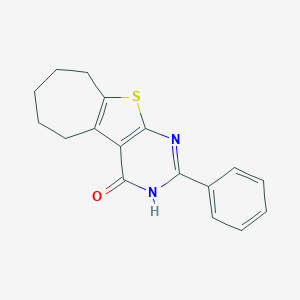
methanone](/img/structure/B185366.png)
